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Compound of Interest

Compound Name: 2-(4-heptylphenyl)-1,3-thiazolidine

Cat. No.: B1320622

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the
novel compound 2-(4-heptylphenyl)-1,3-thiazolidine. This document outlines a putative
synthetic route, detailed experimental protocols for characterization, and a summary of
expected analytical data. The information presented herein is foundational for researchers
engaged in the exploration of new chemical entities within drug discovery and development.

Chemical Identity and Properties

2-(4-heptylphenyl)-1,3-thiazolidine is a heterocyclic compound featuring a thiazolidine ring
substituted at the second position with a 4-heptylphenyl group. The fundamental properties of
this molecule are summarized below.

Property Value
Molecular Formula Ci16H2s5NS
Molecular Weight 263.45 g/mol
CAS Number Not available

Synthesis and Reaction Pathway
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The synthesis of 2-(4-heptylphenyl)-1,3-thiazolidine can be achieved via a condensation

reaction between 4-heptylbenzaldehyde and cysteamine. This established method for forming

1,3-thiazolidine derivatives is efficient and proceeds under mild conditions.[1]
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Figure 1: Synthetic workflow for 2-(4-heptylphenyl)-1,3-thiazolidine.

Experimental Protocol: Synthesis

e Reaction Setup: To a solution of 4-heptylbenzaldehyde (1.0 eq) in ethanol, add cysteamine

hydrochloride (1.1 eq) and triethylamine (1.2 eq).

e Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

e Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

o Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water

and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the crude product by column chromatography on silica gel to yield 2-(4-

heptylphenyl)-1,3-thiazolidine.

Structural Elucidation
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The definitive structure of the synthesized compound is established through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass
Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. The expected *H and 3C NMR chemical shifts for 2-(4-heptylphenyl)-1,3-
thiazolidine are tabulated below.

Expected
1H NMR Chemical Shift Multiplicity Integration Assignment
(ppm)
Aromatic 72-74 m 4H Ar-H
Methine 55-5.7 S 1H N-CH-S
Methylene 3.0-34 m 4H N-CH2-CHz-S
Heptyl Chain 08-27 m 15H -C7H1s
Amine 15-25 brs 1H N-H
Expected Chemical Shift ]
13C NMR Assignment
(Ppm)
Aromatic 125 - 145 Ar-C
Methine 65-75 N-CH-S
Methylene 30-55 N-CH2-CHz-S
Heptyl Chain 14 - 36 -C7H1s

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. For 2-(4-heptylphenyl)-1,3-thiazolidine, the expected molecular ion peak
and key fragments are listed.
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Technique Expected m/z Assignment
Electrospray lonization (ESI) 264.1784 [M+H]*
286.1603 [M+Na]*

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 2-(4-heptylphenyl)-1,3-thiazolidine are predicted as

follows.
Functional Group Expected Wavenumber (cm~1)
N-H Stretch 3100 - 3400
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2850 - 2960
C=C Stretch (Aromatic) 1450 - 1600
C-N Stretch 1180 - 1360

Characterization Workflow

The process for confirming the structure of 2-(4-heptylphenyl)-1,3-thiazolidine follows a
logical progression of analytical techniques.
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Figure 2: Workflow for the structural characterization of 2-(4-heptylphenyl)-1,3-thiazolidine.

Potential Biological Significance

Thiazolidine and its derivatives are known to exhibit a wide range of biological activities,
including antimicrobial, anti-inflammatory, and anticancer properties.[2] The introduction of a
lipophilic 4-heptylphenyl substituent may influence the compound's pharmacokinetic and
pharmacodynamic properties. Further investigation into the biological activity of 2-(4-
heptylphenyl)-1,3-thiazolidine is warranted.
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Figure 3: Hypothetical signaling pathway for 2-(4-heptylphenyl)-1,3-thiazolidine.

This document serves as a foundational resource for the synthesis and structural elucidation of
2-(4-heptylphenyl)-1,3-thiazolidine. The provided protocols and expected data are based on
established chemical principles and data from analogous compounds. Experimental validation
is required to confirm these findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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